molecular formula C18H22N2O4 B5624216 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B5624216
M. Wt: 330.4 g/mol
InChI Key: UFEBDFLKKDDYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine, followed by the acylation of the resulting intermediate with furan-2-carbonyl chloride. The reaction conditions generally include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of piperazine.

    1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(THIOPHEN-2-CARBONYL)PIPERAZINE: Similar structure but with a thiophene ring instead of furan.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and furan groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-5-14(12-17(15)23-2)13-19-7-9-20(10-8-19)18(21)16-4-3-11-24-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEBDFLKKDDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.